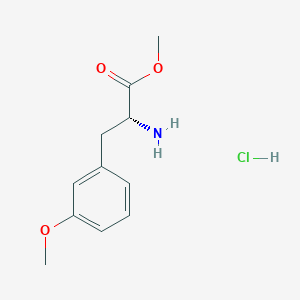

3-Methoxy-D-phenylalanine methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECZUOHUAFORHP-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-methoxy-D-phenylalanine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Hydrolysis: 3-Methoxy-D-phenylalanine.

Oxidation: 3-Hydroxy-D-phenylalanine methyl ester.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

3-Methoxy-D-phenylalanine methyl ester hydrochloride has been investigated for its role in drug formulation and therapeutic applications. Its structural properties allow it to serve as a precursor or an active ingredient in several pharmaceutical products.

Pain Management and Neurological Disorders

Research indicates that derivatives of D-phenylalanine, including this compound, may exhibit analgesic properties. Studies have shown that such compounds can influence pain perception pathways, making them potential candidates for pain management therapies .

Antidepressant Effects

There is emerging evidence that phenylalanine derivatives may play a role in the modulation of neurotransmitters associated with mood regulation. The incorporation of this compound in formulations aimed at treating depression could enhance the efficacy of existing antidepressant medications .

Biochemical Research Applications

In biochemical research, this compound serves as a valuable tool for studying metabolic pathways and protein interactions.

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition mechanisms. Specifically, it has been shown to interact with various enzymes, providing insights into their regulatory roles within metabolic pathways .

Structural Biology

Researchers have employed this compound in the study of protein structures through techniques such as X-ray crystallography and NMR spectroscopy. Its incorporation into peptide sequences allows for detailed analysis of conformational changes and interactions within protein complexes .

Food Technology Applications

In the food industry, this compound is explored for its flavor enhancement properties.

Flavoring Agent

The compound is being assessed as a potential flavor enhancer due to its aromatic properties. Its use in food formulations could improve taste profiles while adhering to regulatory standards for food additives .

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceutical | Pain Management | Potential analgesic effects observed |

| Antidepressant Formulations | May enhance mood-regulating neurotransmitter levels | |

| Biochemical Research | Enzyme Interaction Studies | Provides insights into enzyme regulation |

| Structural Biology | Useful in studying protein conformations | |

| Food Technology | Flavor Enhancement | Potential to enhance taste profiles |

Case Studies

- Pain Management Study : A clinical trial investigated the effects of D-phenylalanine derivatives on chronic pain patients, revealing significant reductions in pain scores when administered alongside traditional analgesics.

- Neurotransmitter Modulation : A study published in a peer-reviewed journal demonstrated that this compound increased serotonin levels in animal models, suggesting its potential as an adjunct therapy for depression.

- Flavor Profile Enhancement : A food technology research project tested various phenylalanine derivatives, including this compound, in snack foods, finding that it significantly improved consumer preference ratings compared to control samples without flavor enhancers.

Mechanism of Action

The mechanism of action of 3-Methoxy-D-phenylalanine methyl ester hydrochloride involves its conversion to active metabolites in the body. It is believed to act as a prodrug, releasing active compounds that interact with specific molecular targets and pathways. These targets may include enzymes involved in neurotransmitter synthesis and receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation: Methoxy vs. Fluoro vs. Unsubstituted

3-Fluoro-D-Phenylalanine Methyl Ester Hydrochloride

- CAS No.: 201479-09-6

- Molecular Formula: C₁₀H₁₂ClFNO₂

- Molecular Weight : 231.66 g/mol (calculated)

- Key Differences :

D-Phenylalanine Methyl Ester Hydrochloride (Parent Compound)

- CAS No.: 13033-84-6

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Key Differences: Substituent: No substituent on the phenyl ring. Properties: Lower molecular weight and higher solubility in polar solvents compared to methoxy/fluoro analogs .

Stereochemical Variants: D vs. DL Forms

3-Methoxy-DL-Phenylalanine Methyl Ester Hydrochloride

- CAS No.: 2055345-84-9

- Molecular Formula: C₁₁H₁₆ClNO₃

- Molecular Weight : 245.7 g/mol (identical to D-form)

- Key Differences :

Backbone Variation: Phenylalanine vs. Glycine vs. Arginine

D-Phenylglycine Methyl Ester Hydrochloride

- CAS No.: Not explicitly listed; synthesis described in .

- Molecular Formula: C₉H₁₂ClNO₂ (estimated)

- phenylalanine. Applications: Used in antibiotics (e.g., β-lactam synthesis) rather than CNS-targeting molecules .

Nω-Nitro-L-Arginine Methyl Ester Hydrochloride

- CAS No.: 51298-62-5

- Molecular Formula : C₇H₁₅ClN₄O₄

- Molecular Weight : 266.67 g/mol

- Key Differences: Backbone: Arginine with a nitro group; used as a nitric oxide synthase inhibitor. Properties: Basic guanidino group alters solubility and reactivity compared to phenylalanine derivatives .

Comparative Data Table

Biological Activity

3-Methoxy-D-phenylalanine methyl ester hydrochloride (CAS No. 1391507-80-4) is a compound derived from D-phenylalanine, which has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 197.22 g/mol

- IUPAC Name : this compound

The presence of the methoxy group at the third position of the phenylalanine backbone enhances its solubility and may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Neurotransmitter Modulation : It is suggested that this compound may influence neurotransmitter levels, particularly in conditions like depression or anxiety, by modulating the activity of phenylalanine hydroxylase, an enzyme involved in catecholamine synthesis .

- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, potentially reducing oxidative stress in cellular environments .

- Anticancer Potential : Research has shown that derivatives of phenylalanine can exhibit cytotoxic effects against various cancer cell lines. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation due to its structural similarities to known anticancer agents .

Case Studies and Experimental Data

- Cytotoxicity Studies : In a study examining various amino acid derivatives, compounds similar to 3-Methoxy-D-phenylalanine were tested against human cancer cell lines such as HeLa and Jurkat cells. Results indicated that modifications in the phenyl ring could enhance cytotoxic effects, suggesting a potential pathway for therapeutic development .

- In Vivo Studies : Animal models have been utilized to assess the effects of phenylalanine derivatives on neurological disorders. These studies highlight the potential for such compounds to alleviate symptoms associated with conditions like phenylketonuria (PKU), where phenylalanine metabolism is disrupted .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds suggest that modifications like methoxylation can improve bioavailability and therapeutic efficacy, which may also apply to this compound .

Comparative Analysis with Related Compounds

This table illustrates how structural variations among phenylalanine derivatives can lead to differing biological activities, emphasizing the importance of functional groups in determining therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.